Strychnine phosphate

Catalog No.
S3319986
CAS No.
509-42-2
M.F
C21H25N2O6P
M. Wt
432.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Strychnine phosphate

Glycine receptor (GlyR) studies often suffer from chloride counterion artifacts and DMSO solvent modulation. Strychnine phosphate dihydrate eliminates these confounds: the phosphate salt is highly water-soluble, enabling DMSO-free experimental solutions, and chloride-free, preserving the native ion gradient in patch-clamp recordings. Its non-efflorescent dihydrate crystal form guarantees gravimetric accuracy, critical for reproducible IC50 and binding assays. • DMSO-free aqueous solubility minimizes cell toxicity. • Chloride-free counterion avoids shifts in E_rev. • Stable dihydrate form ensures precise molarity.

CAS Number

509-42-2

Product Name

Strychnine phosphate

IUPAC Name

(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;phosphoric acid

Molecular Formula

C21H25N2O6P

Molecular Weight

432.4 g/mol

InChI

InChI=1S/C21H22N2O2.H3O4P/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;1-5(2,3)4/h1-5,13,16-17,19-20H,6-11H2;(H3,1,2,3,4)/t13-,16-,17-,19-,20-,21+;/m0./s1

InChI Key

VNIVZTFZIJTNDV-ZEYGOCRCSA-N

SMILES

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.OP(=O)(O)O

Canonical SMILES

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.OP(=O)(O)O

Isomeric SMILES

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.OP(=O)(O)O

Synonyms

Strychnine phosphate dihydrate, Strychnine dihydrogen phosphate, Strychnidin-10-one phosphate, Strychnine phosphate (1:1)

Purity

≥98%

Package Size

50 mg, 500 mg, 1 g

Strychnine phosphate is a highly water-soluble, dihydrate salt of the complex indole alkaloid strychnine. While historically recognized for its extreme toxicity, its modern procurement value lies almost exclusively in neurobiology and electrophysiology, where it serves as a highly potent, competitive antagonist of the inhibitory glycine receptor (GlyR) [1]. The phosphate salt form is specifically selected by researchers and formulation chemists for its superior aqueous solubility profile, physiological buffer compatibility, and stable hydration state. These properties make it a highly reliable precursor for precise in vitro dosing regimens, radioligand binding assays, and complex electrophysiological recording solutions where solvent artifacts must be minimized [2].

Research Fit

Workflow GlyR antagonist for glycinergic neurotransmission studies
Selection Water-soluble phosphate salt supports physiological buffer preparation
Use Context Analytical reference standard for method development and QC

Substituting strychnine phosphate with the free base or other common salts (such as sulfate or hydrochloride) introduces significant experimental artifacts that compromise assay reproducibility. The free base requires organic solvents like DMSO or ethanol for dissolution, which can independently modulate ion channel kinetics and affect cell viability in sensitive neuronal cultures [1]. Furthermore, utilizing strychnine hydrochloride in patch-clamp experiments introduces exogenous chloride ions, which directly shifts the reversal potential of the chloride-permeable GlyR channels being studied. Additionally, highly efflorescent salts like strychnine sulfate pentahydrate suffer from fluctuating water content depending on ambient humidity, leading to gravimetric inaccuracies during solution preparation [2]. The stable phosphate dihydrate mitigates these variables, making it the preferred choice for quantitative assays.

Substitution Risk

Salt form (HCl, sulfate, free base) may alter aqueous solubility and assay concentration
Brucine exhibits different GlyR binding profile and potency; not a direct substitute without cross-validation
Co-purified alkaloids (e.g., brucine) can confound pharmacological interpretation

Aqueous Solubility Profile vs. Free Base

Strychnine phosphate exhibits an aqueous solubility of approximately 1 g per 30 mL of water, whereas strychnine free base is practically insoluble, requiring 6,700 mL of water to dissolve 1 g[1]. This >220-fold increase in aqueous solubility allows researchers to prepare concentrated aqueous stock solutions without relying on DMSO or ethanol, which are known to cause baseline shifts in patch-clamp recordings.

Evidence DimensionAqueous Solubility
Target Compound Data1 g / 30 mL water (~33.3 mg/mL)
Comparator Or BaselineStrychnine free base (1 g / 6700 mL water, ~0.15 mg/mL)
Quantified Difference>220-fold higher aqueous solubility
ConditionsStandard aqueous dissolution at room temperature (15-25°C)

Enables the formulation of high-concentration aqueous stocks for biological assays without introducing solvent-induced neurotoxicity or ion channel modulation.

Aqueous Solubility
Reported
Phosphate salt: freely soluble; Free base: insoluble in water; HCl: soluble 50 mM; Sulfate: 29 g/L
Salt form selection supports aqueous assay preparation
Cross-study data; quantitative phosphate solubility often qualitative

Hydrate Stability and Gravimetric Precision

Strychnine sulfate typically crystallizes as a pentahydrate that effloresces in dry air, meaning its molecular weight fluctuates depending on storage conditions and humidity [1]. In contrast, strychnine phosphate is obtained as a stable dihydrate. This physical stability ensures that when researchers weigh the compound for nanomolar-to-micromolar IC50 determinations, the molarity of the resulting solution is highly accurate and reproducible across different batches.

Evidence DimensionHydration State Stability
Target Compound DataStable dihydrate (C21H25N2O6P·2H2O)
Comparator Or BaselineStrychnine sulfate pentahydrate (efflorescent, loses water in dry air)
Quantified DifferenceElimination of efflorescence-induced mass variability during weighing
ConditionsAmbient laboratory storage and analytical weighing

Ensures reliable molarity calculations for precise dose-response curves and competitive binding assays, preventing batch-to-batch data drift.

GlyR Binding Affinity
Head-to-head
Strychnine Ki 91 nM, IC50 147 nM (human GlyR α1/β); Brucine IC50 119 µM (rat brain membranes)
Reported binding affinity context; >800-fold difference supports selectivity review
Different species and assay conditions

Avoidance of Chloride Interference in Patch-Clamp Recording

Glycine receptors are ligand-gated chloride channels. When conducting whole-cell patch-clamp recordings to isolate GlyR currents, the precise control of intra- and extracellular chloride concentrations is paramount. Using strychnine hydrochloride introduces exogenous Cl- ions, which can shift the chloride reversal potential (E_Cl) and alter the measured current amplitudes [1]. Strychnine phosphate utilizes a physiological phosphate counterion, completely avoiding halide contamination and preserving the intended electrochemical gradients.

Evidence DimensionHalide Contamination in Buffer
Target Compound Data0% exogenous chloride introduced
Comparator Or BaselineStrychnine hydrochloride (introduces equimolar Cl- per molecule of antagonist)
Quantified DifferenceAbsolute prevention of chloride gradient shifts
ConditionsPatch-clamp electrophysiology of chloride-permeable GlyR channels

Prevents artifactual shifts in reversal potentials during sensitive electrophysiological recordings of inhibitory synapses.

In Vivo Seizure Potency
Data to verify
ED50 0.082 mg/kg (vs. D-CPP-ene); 0.35 mg/kg (vs. GYKI 52466); 0.28 mg/kg (vs. valproate) s.c. in MES mouse model
Reported in vivo seizure model potency context
Class-level inference; cross-study comparison limited
Acute Toxicity (LD50)
Cross-study comparable
Phosphate LD50 0.75 mg/kg (gavage); Free base LD50 0.5 mg/kg (oral, dog); Brucine LD50 1 mg/kg (oral, mouse)
Reported acute toxicity endpoint context; all forms in sub- to low mg/kg range
Confidence intervals may overlap; species differ
Validated Analytical Method
Supporting evidence
Spectrophotometric method: aqueous extraction, chloroform, bromothymol blue at pH 7.65
Reported analytical method supports QC workflow
Developed for phosphate salt with magnesium stearate

Patch-Clamp Electrophysiology of Inhibitory Synapses

Due to its lack of chloride counterions and high aqueous solubility, strychnine phosphate is a highly suitable antagonist for isolating non-glycinergic (e.g., GABAergic or glutamatergic) currents in brain slice preparations or cultured neurons. It allows for the complete blockade of GlyR without altering the chloride reversal potential or requiring DMSO, ensuring clean baseline recordings [1].

Preparation of Standardized Pharmacological Reference Solutions

The stable dihydrate nature of the phosphate salt makes it superior for creating analytical or pharmacological reference standards. Its resistance to efflorescence compared to the sulfate pentahydrate ensures that stock solutions maintain exact molar concentrations, which is critical for reproducible IC50 and radioligand binding assays across long-term studies[2].

Chiral Resolution and Specialized Crystallization

In synthetic chemistry, stable alkaloid salts are often employed as chiral resolving agents for racemic acidic compounds. The distinct solubility and crystallization profile of strychnine phosphate dihydrate offers an alternative thermodynamic pathway for diastereomeric salt crystallization when standard sulfate or brucine salts fail to yield adequate enantiomeric excess[2].

Application Fit

Application
Selection Property
Validation Focus
GlyR electrophysiology studies
Water-soluble GlyR antagonist
Patch-clamp and calcium imaging
Preclinical seizure model studies
Convulsant potency in rodent models
Seizure threshold and anticonvulsant screening
Analytical reference standard
Validated spectrophotometric method
Quantification in complex matrices
Neurotoxicity mechanistic studies
Convulsant hazard profile
GlyR-mediated toxicity pathways

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

432.14502352 g/mol

Monoisotopic Mass

432.14502352 g/mol

Heavy Atom Count

30

UNII

09703TJV4U

Other CAS

509-42-2

Wikipedia

Strychnine phosphate

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